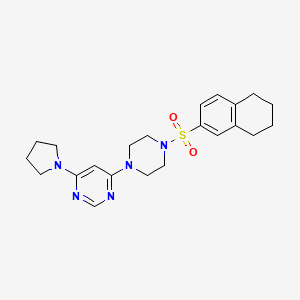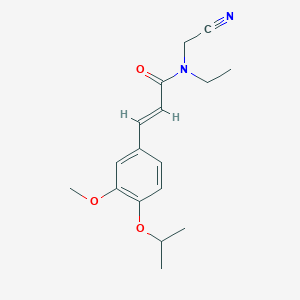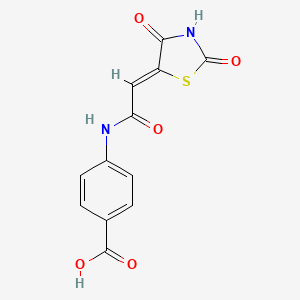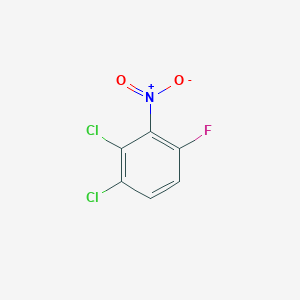
4-(Pyrrolidin-1-yl)-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidin-1-yl)-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4,6-dichloropyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of Pyrrolidinyl Group: This step involves the reaction of the pyrimidine core with pyrrolidine under basic conditions.
Attachment of Piperazinyl Group: The final step involves the reaction of the intermediate with a sulfonyl piperazine derivative, possibly under acidic or neutral conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl or piperazinyl moieties.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyrrolidin-1-yl)pyrimidine
- 6-(Piperazin-1-yl)pyrimidine
- 4-(Pyrrolidin-1-yl)-6-(piperazin-1-yl)pyrimidine
Uniqueness
The uniqueness of 4-(Pyrrolidin-1-yl)-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyrimidine lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-pyrrolidin-1-yl-6-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c28-30(29,20-8-7-18-5-1-2-6-19(18)15-20)27-13-11-26(12-14-27)22-16-21(23-17-24-22)25-9-3-4-10-25/h7-8,15-17H,1-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVZDPXUTCQRLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613689.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2613692.png)
![(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2613693.png)

![N-[[2-[4-[(Dimethylamino)methyl]phenyl]phenyl]methyl]but-2-ynamide](/img/structure/B2613696.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2613697.png)

![methyl 4-(2-chloropyridine-4-carbonyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2613703.png)
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2613704.png)

![5-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2613707.png)
